molecular formula C2H7NO4S2 B15255365 Methanesulfonylmethanesulfonamide

Methanesulfonylmethanesulfonamide

Cat. No.: B15255365
M. Wt: 173.22 g/mol
InChI Key: GDGHPRAJKZFAHR-UHFFFAOYSA-N
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Description

Methanesulfonylmethanesulfonamide is an organosulfur compound with the molecular formula CH5NO2S. It is a derivative of methanesulfonamide, where two methanesulfonyl groups are attached to a single nitrogen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with ammonia or primary amines under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where methanesulfonyl chloride is reacted with ammonia or amines. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonylmethanesulfonamide is unique due to its dual methanesulfonyl groups, which confer distinct chemical reactivity and stability compared to other sulfonamides. This makes it particularly valuable in specialized synthetic applications and research .

Biological Activity

Methanesulfonylmethanesulfonamide (MSMS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H10N2O4S2C_4H_10N_2O_4S_2, with a molecular weight of approximately 202.26 g/mol. The compound features two methanesulfonyl groups, which enhance its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Covalent Bond Formation : The sulfonamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Competitive Inhibition : The structure may mimic natural substrates, allowing the compound to act as a competitive inhibitor in enzymatic reactions.

Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings from various research efforts:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated inhibition against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
Study 2Anticancer ActivityShowed IC50 values ranging from 10 to 20 µM in various cancer cell lines, indicating significant cytotoxic effects.
Study 3Mechanistic StudiesIdentified pathways involved in apoptosis induction, including caspase activation and mitochondrial membrane potential disruption.

These findings underscore the compound's potential as a lead for drug development in both antimicrobial and anticancer therapies.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.
  • Anticancer Properties :
    • Another research effort focused on the anticancer effects of this compound on human cancer cell lines. The compound exhibited cytotoxicity, leading to apoptosis through the activation of caspases and disruption of mitochondrial functions.
  • Mechanistic Insights :
    • Further mechanistic studies revealed that this compound could inhibit key signaling pathways involved in inflammation and cancer progression. It was shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions.

Properties

Molecular Formula

C2H7NO4S2

Molecular Weight

173.22 g/mol

IUPAC Name

methylsulfonylmethanesulfonamide

InChI

InChI=1S/C2H7NO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3,(H2,3,6,7)

InChI Key

GDGHPRAJKZFAHR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CS(=O)(=O)N

Origin of Product

United States

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